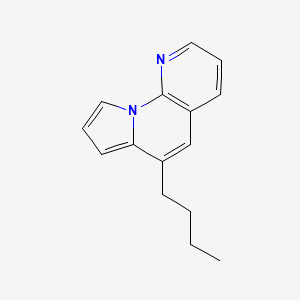

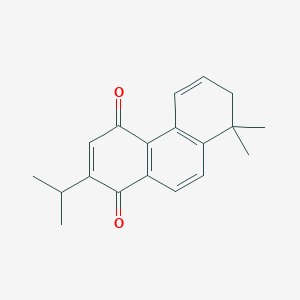

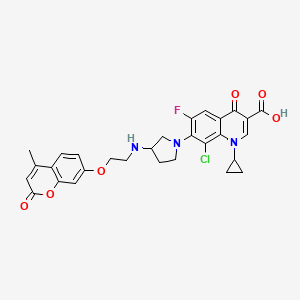

![molecular formula C22H18F2N4O5S B12368637 3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)

3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NST-628 is a potent pan-RAF–MEK molecular glue that inhibits the RAS–MAPK pathway, which is frequently altered in various cancers. This compound prevents the phosphorylation and activation of MEK by RAF, leading to durable inhibition of the pathway. NST-628 is brain-penetrant and demonstrates broad efficacy in cellular and patient-derived tumor models .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of NST-628 involves the formation of a molecular glue that stabilizes RAF-MEK complexes. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to engage all isoforms of RAF and prevent the formation of BRAF–CRAF heterodimers .

Industrial Production Methods: Industrial production methods for NST-628 are also proprietary. The compound is developed through robust biophysical and cellular characterization to leverage structural insights into how signaling complexes form and function in cancer .

化学反応の分析

Types of Reactions: NST-628 primarily undergoes interactions that stabilize RAF-MEK complexes. It prevents the phosphorylation and activation of MEK by RAF, thereby inhibiting the RAS–MAPK pathway .

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving NST-628 include RAF and MEK proteins. The compound binds to the interfacial allosteric pocket along the MEK activation loop, preventing RAF-mediated activation of MEK .

Major Products Formed: The major product formed from the interaction of NST-628 with RAF and MEK is a stabilized RAF-MEK complex that inhibits downstream signaling in the RAS–MAPK pathway .

科学的研究の応用

NST-628 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the RAS–MAPK pathway, which is a critical signaling cascade involved in cell growth, differentiation, and survival. The compound has shown efficacy in various cancer models, including those with KRAS, NRAS, BRAF class II/III, and NF1 mutations . Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying brain tumors and metastases .

作用機序

NST-628 exerts its effects by acting as a molecular glue that stabilizes RAF-MEK complexes. It binds to the interfacial allosteric pocket along the MEK activation loop, preventing RAF-mediated activation of MEK. This leads to the inhibition of the RAS–MAPK pathway, which is frequently altered in various cancers . The compound prevents the formation of BRAF–CRAF and BRAF–ARAF heterodimers, a mechanism that differentiates it from other RAF inhibitors .

類似化合物との比較

NST-628 is unique in its ability to act as both an RAF inhibitor and a MEK inhibitor. It demonstrates significant efficacy and greater tolerability compared to the combination of type II RAF inhibitor belvarafenib and MEK inhibitor cobimetinib in NRAS-mutant melanoma . Other similar compounds include trametinib and avutometinib, which have limited central nervous system exposure compared to NST-628 . NST-628’s high intrinsic permeability into the brain and its ability to prevent pathway reactivation make it a superior option for treating cancers with RAS–MAPK pathway alterations .

特性

分子式 |

C22H18F2N4O5S |

|---|---|

分子量 |

488.5 g/mol |

IUPAC名 |

3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one |

InChI |

InChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28) |

InChIキー |

YQSZJOABXRROQR-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=CC=N3)F)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

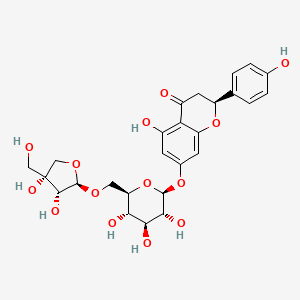

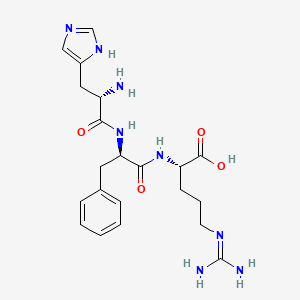

![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)

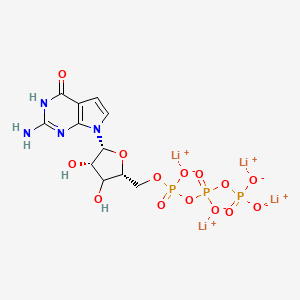

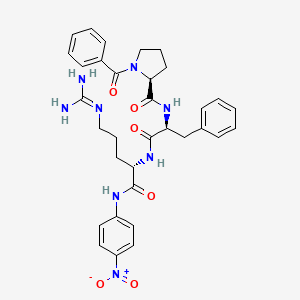

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)

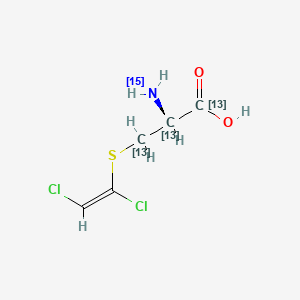

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)

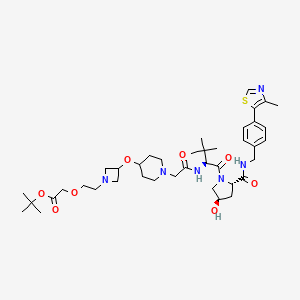

![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)